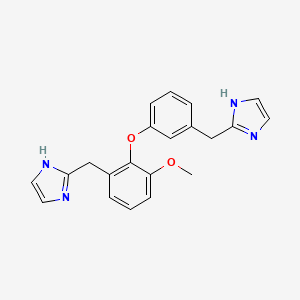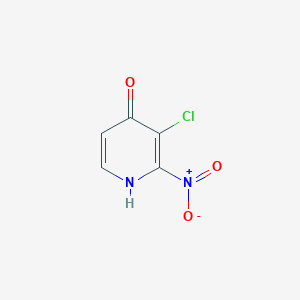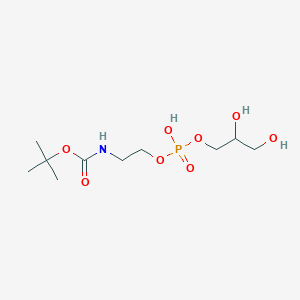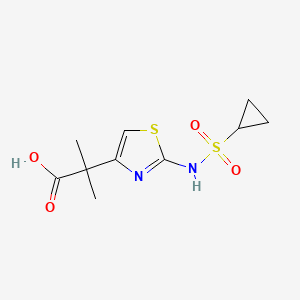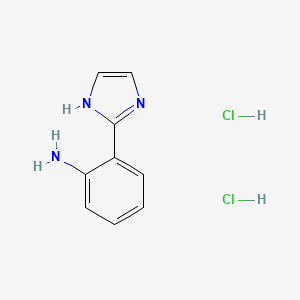
Sodium difluoromethanesulfonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Sodium difluoromethanesulfonate is an organofluorine compound with the chemical formula CF2HSO3Na. It is known for its applications in organic synthesis and as a reagent in various chemical reactions. This compound is characterized by its high stability and reactivity, making it a valuable tool in both academic and industrial settings.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Sodium difluoromethanesulfonate can be synthesized by reacting chlorodifluoromethane with sodium sulfite in an aqueous medium. The reaction is typically carried out in an autoclave under autogenous pressure at elevated temperatures. The presence of a strong alkali-metal base, such as sodium hydroxide, can enhance the reaction efficiency .
Industrial Production Methods: On an industrial scale, the production of this compound involves similar methods but optimized for higher yields and cost-effectiveness. The use of continuous flow reactors and advanced purification techniques ensures the production of high-purity this compound suitable for various applications.
Analyse Des Réactions Chimiques
Types of Reactions: Sodium difluoromethanesulfonate undergoes several types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions, where the sulfonate group is replaced by other nucleophiles.
Oxidation and Reduction Reactions: It can be oxidized or reduced under specific conditions to form various products.
Common Reagents and Conditions:
Nucleophiles: Common nucleophiles used in substitution reactions include halides, amines, and alcohols.
Oxidizing Agents: Strong oxidizing agents like potassium permanganate or hydrogen peroxide can be used for oxidation reactions.
Reducing Agents: Reducing agents such as lithium aluminum hydride can be employed for reduction reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with halides can produce difluoromethyl halides, while oxidation can yield difluoromethanesulfonic acid derivatives.
Applications De Recherche Scientifique
Sodium difluoromethanesulfonate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the preparation of fluorinated compounds.
Biology: It can be used in biochemical studies to investigate the effects of fluorinated compounds on biological systems.
Medicine: Research is ongoing to explore its potential use in drug development, particularly in the synthesis of fluorinated pharmaceuticals.
Industry: It is used in the production of specialty chemicals and as a catalyst in various industrial processes.
Mécanisme D'action
The mechanism by which sodium difluoromethanesulfonate exerts its effects involves its high reactivity and stability. The sulfonate group acts as a strong electron-withdrawing group, enhancing the reactivity of the difluoromethyl group. This makes it a valuable reagent in various chemical reactions, particularly those involving nucleophilic substitution and oxidation.
Comparaison Avec Des Composés Similaires
Sodium trifluoromethanesulfonate (CF3SO3Na): Known for its use as a catalyst and reagent in organic synthesis.
Sodium trifluoromethanesulfinate (CF3SO2Na): Used as a reagent for introducing trifluoromethyl groups onto aromatic compounds.
Uniqueness: Sodium difluoromethanesulfonate is unique due to its specific reactivity profile and the presence of the difluoromethyl group
Propriétés
Formule moléculaire |
CHF2NaO3S |
|---|---|
Poids moléculaire |
154.07 g/mol |
Nom IUPAC |
sodium;difluoromethanesulfonate |
InChI |
InChI=1S/CH2F2O3S.Na/c2-1(3)7(4,5)6;/h1H,(H,4,5,6);/q;+1/p-1 |
Clé InChI |
DXDQDQWGMMVWCE-UHFFFAOYSA-M |
SMILES canonique |
C(F)(F)S(=O)(=O)[O-].[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


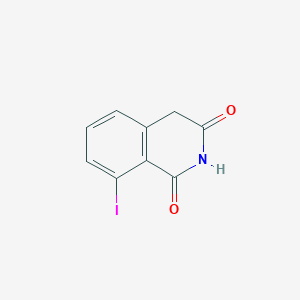

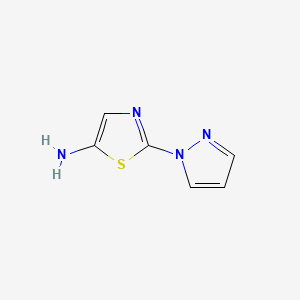
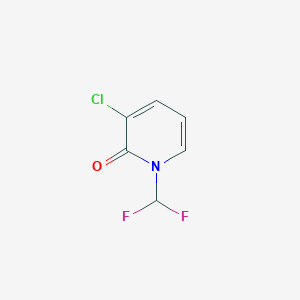
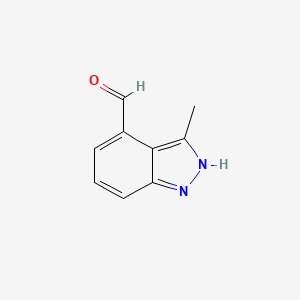
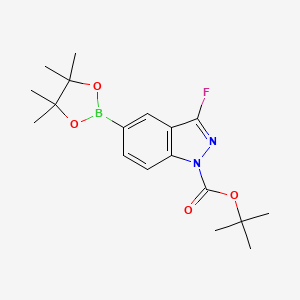
![(3aR,8aR)-6-((3-(diphenylphosphino)-[1,1'-biphenyl]-2-yl)oxy)-2,2-dimethyl-4,4,8,8-tetraphenyltetrahydro-[1,3]dioxolo[4,5-e][1,3,2]dioxaphosphepine](/img/structure/B12973845.png)
